![molecular formula C15H24N2O3 B6057400 5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B6057400.png)
5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is an organic compound belonging to the class of dialkylarylamines. These compounds are characterized by the presence of an amino group linked to two aliphatic chains and one aromatic group .
Preparation Methods
The synthesis of 5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclohexane-1,3-dione with morpholine and an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of cyclohexane derivatives in anticancer therapy. Compounds similar to 5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. For instance, derivatives of cyclohexane-1,4-dione have shown significant inhibition against viral RNA methyltransferases from SARS-CoV, suggesting a potential role in antiviral strategies as well .
2. Antimicrobial Properties
The incorporation of morpholine groups into cyclohexane derivatives has been linked to enhanced antimicrobial activity. A study demonstrated that morpholine-containing compounds exhibited substantial inhibition against several bacterial strains, indicating their potential as new antimicrobial agents .
3. Anti-inflammatory Effects
Compounds derived from cyclohexanones have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .
Organic Synthesis
1. Versatile Building Blocks
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group modifications, making it suitable for synthesizing complex molecules used in pharmaceuticals and agrochemicals .
2. Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of novel heterocyclic structures through multi-component reactions. These reactions often involve the formation of thiazole and thiophene derivatives, which are known for their biological activities . The ability to generate diverse heterocycles enhances its utility in drug discovery.
Material Science
1. Polymer Additives
In material science, derivatives of this compound have been explored as additives in polymer formulations. Their incorporation can improve the mechanical properties and thermal stability of polymers .
2. Coatings and Films
The compound's chemical stability and film-forming properties make it a candidate for use in coatings that require durability and resistance to environmental factors. Research is ongoing to optimize formulations that utilize this compound for protective coatings in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, such as the phosphatidylinositol 4,5-bisphosphate 3-kinase pathway, which plays a key role in cellular signaling .
Comparison with Similar Compounds
Similar compounds to 5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione include:
5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7 (4H)-one: This compound shares a similar structure but differs in its chemical properties and applications.
2-Dimethylamino-2-[(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)]-butan-1-one: Another structurally related compound with distinct biological activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C15H24N2O2
- SMILES : Cc1cc(O)c
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have demonstrated that derivatives of cyclohexane-1,3-dione exhibit significant cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented through in vitro assays.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.4 |
HeLa (Cervical Cancer) | 12.8 |
A549 (Lung Cancer) | 10.6 |
- Antibacterial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of bacterial cell wall synthesis.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival in cancer and bacterial cells.
- Interaction with Cell Membranes : Preliminary studies suggest that the compound can disrupt bacterial membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, the compound has been shown to activate apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Antitumor Study on MCF-7 Cells : In a study published in Journal of Medicinal Chemistry, treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
- Antibacterial Efficacy Against MRSA : Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively reduced biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for use in treating resistant infections.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(2-morpholin-4-ylethyliminomethyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2)9-13(18)12(14(19)10-15)11-16-3-4-17-5-7-20-8-6-17/h11,18H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDGGRKDVPAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCOCC2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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